molecular formula C8H10F3N3 B12441632 1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine CAS No. 175136-90-0

1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine

Cat. No.: B12441632
CAS No.: 175136-90-0
M. Wt: 205.18 g/mol
InChI Key: ZDVZUFBUTIMKJB-UHFFFAOYSA-N
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Description

1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine is a chemical compound characterized by the presence of a hydrazine group attached to a pyridine ring substituted with methyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine typically involves the reaction of hydrazine derivatives with pyridine-based intermediates. One common method includes the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and other reagents under controlled conditions . The reaction is often carried out in ethanol at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may modulate the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival . The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1-[4-(trifluoromethyl)pyridin-2-yl]hydrazine: Lacks the additional methyl group, resulting in different chemical properties.

    1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]amine: Contains an amine group instead of hydrazine, leading to distinct reactivity.

Uniqueness

The trifluoromethyl group, in particular, imparts enhanced stability and lipophilicity, making the compound valuable in various research and industrial contexts .

Properties

CAS No.

175136-90-0

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C8H10F3N3/c1-5-3-6(8(9,10)11)4-7(13-5)14(2)12/h3-4H,12H2,1-2H3

InChI Key

ZDVZUFBUTIMKJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N(C)N)C(F)(F)F

Origin of Product

United States

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